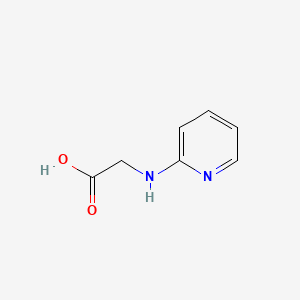

2-(Pyridin-2-ylamino)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-2-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h1-4H,5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSWWWOLLQGVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200993 | |

| Record name | N-(2-Pyridyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52946-88-0 | |

| Record name | N-(2-Pyridyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052946880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52946-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Pyridyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 2 Ylamino Acetic Acid and Its Derivatives

Direct Synthetic Routes to 2-(Pyridin-2-ylamino)acetic acid

Reactions Involving 2-Aminopyridine (B139424) and Halogenated Acetic Acid Derivatives

A primary and straightforward method for synthesizing this compound involves the nucleophilic substitution reaction between 2-aminopyridine and a halogenated acetic acid derivative, such as chloroacetic acid or bromoacetic acid. researchgate.net

In this reaction, the amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon atom of the haloacetic acid. This process is typically conducted under basic conditions to neutralize the resulting hydrohalic acid and facilitate the reaction. Common bases used include sodium hydroxide. The reaction temperature is generally maintained between 60-80°C to ensure a reasonable reaction rate while minimizing potential side reactions. The pH of the reaction mixture is also a critical parameter, often controlled in the range of 8-10 to optimize the stability of the intermediates.

A plausible reaction mechanism involves the initial attack of the exocyclic amino group of 2-aminopyridine on the α-carbon of the haloacetic acid, leading to the formation of a carbon-nitrogen bond and displacement of the halide ion. Subsequent workup, often involving acidification, yields the desired this compound, which can be isolated as its hydrochloride salt to improve its solubility in aqueous media.

Table 1: Reaction Conditions for the Synthesis of this compound

| Reactants | Base | Solvent | Temperature | pH | Product |

| 2-Aminopyridine, Chloroacetic Acid | Sodium Hydroxide | Water | 60-80°C | 8-10 | This compound |

| 2-Amino-6-methylpyridine (B158447), Chloroacetic Acid | Not specified | Not specified | Not specified | Not specified | (6-methyl-pyridin-2-ylamino)-acetic acid researchgate.net |

Convergent and Divergent Synthetic Strategies for Pyridylamino Acetic Acid Scaffolds

The synthesis of pyridylamino acetic acid scaffolds can be approached through both convergent and divergent strategies, allowing for the creation of diverse libraries of related compounds.

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the final steps. For this compound derivatives, a convergent approach could involve the independent synthesis of a substituted 2-aminopyridine and an appropriate acetic acid synthon, followed by their coupling. This strategy is particularly useful for creating a variety of derivatives with modifications on either the pyridine (B92270) ring or the acetic acid moiety. For instance, various substituted 2-aminopyridines can be reacted with a single acetic acid derivative to produce a range of final products. nih.gov

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. rsc.org For example, a core pyridylaminoacetic ester could be synthesized and then subjected to various transformations, such as hydrolysis to the acid, amidation to form amides, or reduction to yield the corresponding amino alcohol. This approach is efficient for rapidly generating a library of related compounds from a single precursor. Recent advancements have focused on developing catalyst-controlled divergent syntheses to achieve high regioselectivity and enantioselectivity, enabling the synthesis of chiral α-quaternary and α-chiral β-amino acid derivatives from a common alkene precursor. nih.gov

Synthesis of Key Precursors and Intermediates for this compound Derivatives

Preparation of Ethyl 2-(Pyridin-2-ylamino)acetate

Ethyl 2-(pyridin-2-ylamino)acetate is a valuable ester intermediate that can be readily hydrolyzed to this compound or used in further synthetic transformations. One common method for its preparation is the reaction of 2-aminopyridine with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. patsnap.com This reaction follows a similar nucleophilic substitution mechanism as described for the synthesis of the parent acid.

Another approach involves the reaction of 2-aminopyridine with ethyl acrylate (B77674) in the presence of glacial acetic acid. The mixture is typically heated to around 80-85°C and stirred overnight. patsnap.com The reaction is then worked up by adding hydrochloric acid, followed by extraction with an organic solvent like ethyl acetate (B1210297) to remove impurities. Neutralization with a base such as sodium carbonate allows for the extraction of the product into the organic phase. patsnap.com

Table 2: Synthesis of Ethyl 2-(pyridin-2-ylamino)acetate

| Reactants | Catalyst/Solvent | Temperature | Product |

| 2-Aminopyridine, Ethyl acrylate | Glacial acetic acid | 80-85°C | 3-(pyridin-2-ylamino) ethyl propionate (B1217596) patsnap.com |

It is important to note that the reaction with ethyl acrylate leads to the formation of ethyl 3-(pyridin-2-ylamino)propionate, a regioisomer of the target compound.

Synthesis of 2-(Pyridin-2-ylamino)acetohydrazide

2-(Pyridin-2-ylamino)acetohydrazide is another key intermediate, often used in the synthesis of various heterocyclic compounds. It is typically prepared from the corresponding ester, ethyl 2-(pyridin-2-ylamino)acetate. nih.gov

The synthesis involves the reaction of ethyl 2-(pyridin-2-ylamino)acetate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as absolute ethanol. nih.gov The reaction mixture is refluxed for several hours to drive the reaction to completion. After the reaction, the solvent is removed, often using a rotary evaporator, and the resulting precipitate is collected by filtration, dried, and can be further purified by crystallization. nih.gov This method is a general procedure for the conversion of esters to hydrazides. google.comprepchem.com

Table 3: Synthesis of 2-(Pyridin-2-ylamino)acetohydrazide

| Reactant | Reagent | Solvent | Reaction Condition | Product |

| Ethyl 2-(pyridin-2-ylamino)acetate | Hydrazine hydrate | Absolute Ethanol | Reflux | 2-(Pyridin-2-ylamino)acetohydrazide nih.gov |

Formation of Diethyl 2-((Pyridin-2-ylamino)methylene)malonate and Related Systems

Diethyl 2-((pyridin-2-ylamino)methylene)malonate is a versatile intermediate in organic synthesis. A common and efficient method for its preparation is the reaction of 2-aminopyridine with diethyl 2-(ethoxymethylene)malonate (DEEMM). mdpi.comnih.gov

This reaction is a condensation reaction where the amino group of 2-aminopyridine displaces the ethoxy group of DEEMM. The reaction can be carried out under various conditions. One approach involves heating a mixture of 2-aminopyridine and DEEMM, sometimes in the absence of a solvent (neat conditions). researchgate.net Alternatively, the reaction can be performed in a solvent at elevated temperatures. Microwave-assisted synthesis has also been employed to accelerate the reaction, with the mixture being irradiated at 150°C for a short period. mdpi.com The resulting product, diethyl 2-((pyridin-2-ylamino)methylene)malonate, is an enamine that can be used in further cyclization reactions to form various heterocyclic systems. nih.gov

Table 4: Synthesis of Diethyl 2-((Pyridin-2-ylamino)methylene)malonate

| Reactants | Conditions | Product | Yield |

| 2-Aminopyridine, Diethyl 2-(ethoxymethylene)malonate | Microwave irradiation, 150°C, 30 min | Diethyl 2-((pyridin-2-ylamino)methylene)malonate | 74-96% mdpi.com |

| Substituted 2-Aminopyridines, Diethyl malonate | Solvent-free, heating | Substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones | Not specified researchgate.net |

Mechanistic Insights into this compound Synthetic Pathways

The predominant synthetic route to this compound involves the nucleophilic substitution reaction between 2-aminopyridine and a haloacetic acid, such as chloroacetic or bromoacetic acid. researchgate.net This reaction is typically conducted under basic conditions, which is critical for the reaction mechanism.

The mechanism proceeds through the following key steps:

Deprotonation of the Carboxylic Acid: In the presence of a base (e.g., sodium hydroxide), the chloroacetic acid is deprotonated to form the carboxylate salt. This step is important, though the primary nucleophilic attack involves the amine.

Nucleophilic Attack: The exocyclic amino group of 2-aminopyridine acts as the nucleophile. It attacks the α-carbon of the haloacetic acid, which is electrophilic due to the electron-withdrawing nature of the adjacent halogen and carboxylate groups. This is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction.

Displacement of the Halide: The attack by the amine nitrogen leads to the displacement of the halide ion (e.g., Cl⁻) as the leaving group, forming the N-C bond and yielding the final product, this compound.

Control of reaction parameters is essential for optimizing the yield and purity of the product. Key conditions include maintaining a controlled pH, typically between 8 and 10, and a temperature range of 60–80°C to ensure the stability of the intermediates and facilitate the reaction. A straightforward synthesis for a methylated analog, (6-methyl-pyridin-2-ylamino)-acetic acid, has been reported through the direct reaction of 2-amino-6-methylpyridine with chloroacetic acid, highlighting the robustness of this method. researchgate.net

| Reactants | Conditions | Mechanism | Product | Reference |

| 2-Aminopyridine, Chloroacetic acid | Basic (pH 8-10), 60-80°C | Nucleophilic Substitution | This compound | |

| 2-Amino-6-methylpyridine, Chloroacetic acid | Not specified | Nucleophilic Substitution | (6-Methyl-pyridin-2-ylamino)-acetic acid | researchgate.net |

Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity of this compound

The structure of this compound offers multiple sites for chemical modification, including the carboxylic acid moiety, the pyridine ring, and the secondary amine. These sites allow for extensive derivatization to enhance molecular complexity and functional diversity.

Modification of the Carboxylic Acid Group: The carboxylic acid is a versatile handle for derivatization. Standard reactions include:

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can yield a wide array of esters.

Amidation: Coupling with primary or secondary amines using peptide coupling reagents (e.g., DCC, EDC) forms corresponding amides. This is a common strategy in medicinal chemistry to modulate properties like solubility and cell permeability.

Derivatization for Analysis: For analytical purposes, the carboxylic acid can be derivatized to enhance its detection in techniques like LC-MS/MS. For instance, reagents such as 2-picolylamine (PA) can be used to create derivatives that are highly responsive in positive-ion electrospray ionization mass spectrometry. nih.gov

Modification of the Pyridine Ring: The pyridine ring can be functionalized to introduce substituents that can modulate the electronic properties and steric profile of the molecule.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, substitution reactions can be achieved, often requiring harsh conditions.

Cross-Coupling Reactions: A more versatile approach involves starting with a halogenated version of the 2-aminopyridine scaffold. For example, a chloro- or bromo-substituted pyridine ring can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide variety of aryl and heteroaryl groups. mdpi.com This strategy is fundamental in building libraries of complex molecules. mdpi.com

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using reagents like m-CPBA, which can alter the reactivity of the ring and provide a handle for further functionalization. mdpi.com

Modification of the Secondary Amine and Cyclization Reactions: The secondary amine linking the pyridine and acetic acid moieties can also be a site for derivatization, although it is less commonly modified than the other two functional groups. More significantly, the amino and carboxylic acid groups can be utilized together in cyclization reactions to build fused heterocyclic systems.

Formation of Fused Rings: The core structure is a valuable precursor for synthesizing more complex heterocyclic systems. For example, through multi-step sequences, it can be elaborated into pyrido[2,3-d]pyrimidinone frameworks, which are of interest in medicinal chemistry. nih.gov Similar strategies can lead to the formation of thienopyrimidines or other fused systems by reacting with appropriate bifunctional reagents. nih.gov

The table below summarizes various derivatization strategies that can be applied to the this compound scaffold based on reactions reported for analogous structures.

| Strategy | Reactive Site | Reagents/Reaction Type | Resulting Structure/Function | Reference |

| Amidation | Carboxylic Acid | Amines, Coupling Agents | Amide derivatives with modified properties | |

| Analytical Derivatization | Carboxylic Acid | 2-Picolylamine (PA), Coupling Agents | Enhanced LC-MS/MS detection | nih.gov |

| Suzuki-Miyaura Coupling | Pyridine Ring (pre-halogenated) | Boronic acids, Pd catalyst | Aryl/heteroaryl-substituted pyridine ring | mdpi.com |

| N-Oxidation | Pyridine Ring Nitrogen | m-CPBA | Pyridine-N-oxide with altered reactivity | mdpi.com |

| Cyclocondensation | Amino and Carboxylic Acid Groups | Bifunctional reagents (e.g., ethyl chloroformate) | Fused heterocyclic systems (e.g., pyrido[2,3-d] mdpi.comnih.govtriazolo[4,3-a]pyrimidines) | nih.gov |

These derivatization strategies underscore the versatility of this compound as a building block for creating a broad spectrum of molecules with tailored properties for various chemical and biological applications.

Coordination Chemistry of 2 Pyridin 2 Ylamino Acetic Acid and Its Analogues

Ligand Properties and Coordination Modes of the Pyridin-2-ylaminoacetic Acid Moiety

The 2-(pyridin-2-ylamino)acetic acid moiety is a versatile ligand in coordination chemistry due to its ability to bind to metal centers in various ways. This versatility stems from the presence of multiple potential donor atoms: the pyridine (B92270) nitrogen, the amino nitrogen, and the oxygen atoms of the carboxylic acid group.

Chelation Behavior via Pyridine-Nitrogen and Carboxylic Acid Functionalities

The most common coordination mode of this compound involves chelation through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. This forms a stable five- or six-membered ring with the metal ion. This bidentate chelation is a recurring theme in the coordination chemistry of this ligand and its analogues.

In many instances, the ligand acts as a bidentate N,O-donor. For example, in copper(II) complexes, the pyridine nitrogen and a carboxylate oxygen often form the primary coordination sphere. This mode of binding is crucial for the formation of stable monomeric or polymeric structures.

Influence of Substituents on Coordination Characteristics (e.g., 6-methyl-pyridin-2-ylaminoacetic acid)

The introduction of substituents onto the pyridine ring or the acetic acid backbone can significantly influence the coordination behavior of the ligand. For instance, the presence of a methyl group at the 6-position of the pyridine ring, as in 6-methyl-pyridin-2-ylaminoacetic acid, can introduce steric hindrance. This steric bulk can affect the geometry of the resulting metal complex and may favor the formation of specific isomers or coordination numbers.

Furthermore, the electronic effects of substituents can alter the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bonds. Electron-donating groups can enhance the basicity of the pyridine nitrogen, leading to stronger coordination, while electron-withdrawing groups can have the opposite effect. These modifications allow for the fine-tuning of the ligand's properties to achieve desired structural and reactive outcomes in the resulting metal complexes.

Synthesis and Structural Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Copper(II) Complexes of Pyridylamino Acetic Acid Derivatives and Related Ligands

Copper(II) ions readily form complexes with pyridylamino acetic acid derivatives. These complexes often exhibit a range of coordination geometries, including square planar, square pyramidal, and distorted octahedral. For example, a mononuclear copper(II) complex with a related ligand, N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide, displays a distorted octahedral geometry, with the copper center coordinated to three nitrogen atoms from the ligand, one nitrogen from a co-ligand, and two oxygen atoms from water molecules. e3s-conferences.org In another instance, a copper(II) complex with 2-methylamino-5-pyridin-2-yl-1,3,4-oxadiazole shows a five-coordinate square-pyramidal geometry. researchgate.net

The structural diversity of these copper complexes is often influenced by the presence of co-ligands, counter-ions, and solvent molecules, which can participate in the coordination sphere or form hydrogen-bonding networks that stabilize the crystal lattice. e3s-conferences.orgresearchgate.net

Complexes with Other Transition Metals (e.g., Mn(II), Co(II), Ni(II), Zn(II) with pyrimidin-2-ylamino analogues)

Beyond copper, this compound and its analogues form complexes with a variety of other transition metals, including manganese(II), cobalt(II), nickel(II), and zinc(II). For instance, pyrimidine-based analogues have been used to synthesize complexes with these metals. jchemrev.com The coordination chemistry of these complexes is often similar to that of their copper counterparts, with the ligand typically acting as a bidentate or tridentate donor.

For example, with pyrimidin-2-ylamino analogues, it has been shown that metals like Co(II) and Ni(II) can form octahedral complexes. ekb.eg The specific coordination environment and resulting geometry are dependent on the metal ion's preferred coordination number and the steric and electronic properties of the ligand.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound and its analogues have shown promise in various catalytic applications. The combination of a redox-active metal center and a tunable ligand framework makes these complexes suitable for a range of chemical transformations.

One area of application is in oxidation catalysis. For example, copper(II) complexes with related pyrazine-containing ligands have been investigated for their catechol oxidase biomimetic catalytic activity. rsc.org These complexes can catalyze the oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) and o-aminophenol. rsc.org

Biological Activities and Medicinal Chemistry Applications of 2 Pyridin 2 Ylamino Acetic Acid Derivatives

Antimicrobial Efficacy of Pyridylamino Acetic Acid Scaffolds

Derivatives of 2-(pyridin-2-ylamino)acetic acid have demonstrated notable antimicrobial properties, positioning them as promising candidates for the development of new antibacterial and antifungal agents. The inherent bioactivity of the pyridine (B92270) nucleus, combined with the amino acid side chain, provides a scaffold that can be tailored to target various microbial pathogens.

Antibacterial Activities, including against Escherichia coli and Staphylococcus aureus

The antibacterial potential of pyridylamino acetic acid derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. Notably, these compounds have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, which are frequent causes of infections in both community and healthcare settings. mdpi.comnih.gov

Research into various pyridine derivatives has revealed significant antibacterial action. For instance, certain synthesized pyridine compounds exhibited promising activity against S. aureus and E. coli. nih.govjocpr.com One study reported the minimum inhibitory concentration (MIC) of a pyridine-2-carboxaldehyde isonicotinoyl hydrazone derivative to be 0.5 mg/ml against E. coli and 1 mg/ml against S. aureus. researchgate.net Another series of 1,3,4-oxadiazole (B1194373) derivatives containing a pyridine ring also showed promising antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. jocpr.com The structural modifications on the pyridine ring and the acetic acid group play a crucial role in determining the potency and spectrum of antibacterial activity.

| Derivative Class | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|

| Pyridine-2-carboxaldehyde isonicotinoyl hydrazone | E. coli, S. aureus | MIC of 0.5 mg/ml (E. coli), 1 mg/ml (S. aureus) | researchgate.net |

| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) | S. aureus, S. epidermidis | Promising antibacterial activity | jocpr.com |

| Alkyl pyridinol derivatives | S. aureus (including MRSA) | MIC values ranging from 0.5–1 μg/mL for the most potent compound | mdpi.com |

Antifungal and Antiviral Potential

Beyond antibacterial action, the structural framework of pyridylamino acetic acid has been explored for its potential against fungal and viral pathogens. The pyridine moiety is a component of various compounds with known therapeutic properties, including antimicrobial and antiviral effects. nih.gov For example, a thiophene-pyridine compound demonstrated better antifungal activity than the standard drug Amphotericin B against Aspergillus fumigatus and Syncephalastrum racemosum. nih.gov While direct studies on the antiviral properties of this compound itself are less common, the broader class of pyridine derivatives has shown promise. The development of novel compounds is a priority, especially in the context of emerging viral threats. nih.gov

Anticancer and Anti-proliferative Effects

The this compound scaffold has proven to be a valuable template for the design of potent anticancer agents. By modifying this core structure, researchers have developed derivatives that target key proteins involved in cancer cell proliferation and survival.

Cyclin-Dependent Kinase Inhibition (e.g., Cdk4, Cdk6) by 2-(Pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7-ones and Related Structures

A significant area of research has focused on the development of 2-(pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7-one derivatives as inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. google.com The pyrido[2,3-d]pyrimidin-7-one template is recognized as a privileged structure for inhibiting ATP-dependent kinases. nih.gov

Specifically, derivatives of this class have been identified as potent inhibitors of Cdk4 and Cdk6, which are key in the G1 phase of the cell cycle. nih.gov For instance, the introduction of a methyl group at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template was found to confer excellent selectivity for Cdk4 over other CDKs. nih.gov The most potent inhibitors in one study demonstrated a Cdk4 IC₅₀ of 0.004 microM. nih.gov These inhibitors have been shown to block the proliferation of human tumor cells in vitro. nih.gov

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 2-(Phenylamino)-8-ethyl-8H-pyrido[2,3-d]pyrimidin-7-one analogues | Cdk4 | Potent inhibition with IC₅₀ as low as 0.004 µM. | nih.gov |

| 5-Methyl-pyrido[2,3-d]pyrimidin-7-ones | Cdk4 | Excellent selectivity for Cdk4 over other CDKs. | nih.gov |

| Novel 3-cyano-6-naphthylpyridine derivatives | VEGFR-2, Cdk2, Cdk4, Cdk6 | Decreased expression of Cdks 2, 4, 6, and cyclin D1. | nih.gov |

Checkpoint Kinase 1 (CHK1) Inhibition by Pyridin-2-ylamino Pyrazine-2-carbonitrile Derivatives

Another important target in cancer therapy is Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response. Inhibiting CHK1 can enhance the efficacy of DNA-damaging chemotherapies. acs.orgnih.gov A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile derivatives has been developed as potent and selective CHK1 inhibitors. acs.org These compounds were generated through the hybridization of two lead scaffolds and optimized for potency and selectivity. acs.org The optimized compounds demonstrated good oral bioavailability and were effective at modulating the DNA damage response in tumor models, showing both single-agent activity and enhancement of the effects of genotoxic drugs. acs.org

Cytotoxicity against Various Cancer Cell Lines

Derivatives of this compound have demonstrated broad cytotoxic activity against a range of human cancer cell lines. mdpi.comarabjchem.org For example, a series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were tested for their cytotoxicity against human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). mdpi.com One compound in this series, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, showed potent activity against MDA-MB-231 with an IC₅₀ of 1.4 µM, which was more potent than the standard drug sorafenib. mdpi.com

Furthermore, novel 3-cyano-6-naphthylpyridine scaffold-based derivatives have been synthesized and shown to have potent cytotoxic activity at the nanomolar level against prostate (PC3, DU145) and breast (MCF-7, MDA-MB-435) cancer cell lines. nih.gov Spiro-pyridine derivatives have also exhibited significant antiproliferative activity against Caco-2 (colon cancer) and HepG-2 cell lines. nih.gov

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | MDA-MB-231, HepG2 | IC₅₀ of 1.4 µM against MDA-MB-231. | mdpi.com |

| 3-Cyano-6-naphthylpyridine scaffold | PC3, DU145, MCF-7, MDA-MB-435 | Potent cytotoxic activity with IC₅₀s at the nanomolar level. | nih.gov |

| Spiro-pyridine derivatives | Caco-2, HepG-2 | IC₅₀ of 7.83 ± 0.50 μM against Caco-2 for the most active compound. | nih.gov |

Anti-inflammatory Properties

Derivatives of pyridine and its related heterocyclic structures have been a subject of interest in the development of new anti-inflammatory agents. The core structure is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with various biological targets. Research has shown that compounds containing pyridine moieties can exhibit significant anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade.

A study on 5-(pyridyl)-2H-tetrazol-2-acetic acids, which incorporate a pyridyl group and an acetic acid moiety, demonstrated notable anti-inflammatory activity. nih.gov The position of the pyridyl substituent was found to influence the potency of these compounds. nih.gov Specifically, in the acetamide (B32628) class of these derivatives, the 4-pyridyl isomer showed the highest efficacy. nih.gov The compound 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide was identified as the most effective anti-inflammatory agent within the series, reducing inflammation by 53% at a dose of 25 mg/kg in a rat paw edema model. nih.gov This suggests that the spatial arrangement of the pyridine nitrogen relative to the rest of the molecule is a critical determinant of anti-inflammatory potential.

While direct studies on the anti-inflammatory properties of this compound itself are not extensively documented in the reviewed literature, the activity of these closely related structures underscores the potential of this chemical class. The general mechanism of action for many pyridine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. The structural similarities between this compound derivatives and other known anti-inflammatory agents suggest that they may also target similar pathways. Further investigation into the specific structure-activity relationships of this compound derivatives is warranted to fully elucidate their anti-inflammatory potential.

Table 1: Anti-inflammatory Activity of a 5-(Pyridyl)-2H-tetrazol-2-acetamide Derivative

| Compound | Structure | Activity | Model |

| 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide | Not available in search results | 53% reduction in inflammation at 25 mg/kg | Rat paw edema |

| Data from a study on 5-(pyridyl)-2H-tetrazol-2-acetic acid derivatives, which are structurally related to this compound. nih.gov |

Ocular Hypotensive Activity and EP2 Receptor Agonism (e.g., Omidenepag and its Prodrug Omidenepag Isopropyl)

A significant breakthrough in the therapeutic application of this compound derivatives has been in the field of ophthalmology, specifically in the treatment of glaucoma and ocular hypertension. This has been exemplified by the development of Omidenepag Isopropyl, a prodrug that is converted in the eye to its active form, Omidenepag.

Omidenepag is a potent and selective agonist of the prostaglandin (B15479496) E2 (EP2) receptor. nih.gov This receptor is a key target for lowering intraocular pressure (IOP), a major risk factor for the progression of glaucoma. The mechanism of action of Omidenepag involves the stimulation of EP2 receptors in the trabecular meshwork and ciliary body of the eye. nih.gov This activation is believed to increase the outflow of aqueous humor, the fluid that fills the front part of the eye, through both the conventional (trabecular) and unconventional (uveoscleral) pathways, thereby reducing IOP. nih.gov

The development of Omidenepag Isopropyl highlights the successful application of the this compound scaffold in designing targeted therapies. Omidenepag, the active metabolite, exhibits high affinity and potent agonist activity specifically at the human EP2 receptor. nih.gov This selectivity is crucial as it minimizes off-target effects that can be associated with less selective prostaglandin analogs. For instance, agonists of the FP receptor, another prostaglandin receptor targeted by some glaucoma medications, have been associated with side effects such as iris pigmentation and changes in eyelash growth. nih.gov

The chemical structure of Omidenepag, which features a (pyridin-2-ylamino)acetic acid moiety, was identified through extensive medicinal chemistry efforts as a promising EP2-selective receptor agonist. nih.gov The isopropyl ester prodrug, Omidenepag Isopropyl, was developed to enhance corneal penetration, ensuring that the active compound reaches its target tissues within the eye. nih.gov The success of Omidenepag Isopropyl, marketed for the treatment of glaucoma, underscores the therapeutic potential of this class of compounds in ophthalmology. nih.govacs.org

Table 2: Pharmacological Profile of Omidenepag

| Compound | Target | Binding Affinity (Ki) | Agonist Activity (EC50) | Therapeutic Application |

| Omidenepag | Human EP2 receptor | 3.6 nM | 8.3 nM | Glaucoma, Ocular Hypertension |

| Data from in vitro studies on the active metabolite of Omidenepag Isopropyl. nih.gov |

Emerging Biological Applications: Antileishmanial and Antifibrotic Activities

Beyond their established use in ophthalmology, derivatives of this compound are being explored for other therapeutic applications, including the treatment of parasitic diseases and fibrotic conditions.

Antifibrotic Activity:

Recent research has highlighted the potential of 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives, which are structurally analogous to this compound, as antifibrotic agents. A study investigating a series of these compounds for their ability to inhibit fibrosis in hepatic stellate cells (HSC-T6), which play a key role in liver fibrosis, yielded promising results. researchgate.net Several of the synthesized compounds demonstrated potent antifibrotic activity, with some showing greater efficacy than the established antifibrotic drug Pirfenidone. researchgate.net

Two compounds in particular, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, exhibited the most potent antifibrotic effects, with IC50 values of 45.69 µM and 45.81 µM, respectively. researchgate.net The study also showed that these compounds effectively reduced the expression of collagen and the content of hydroxyproline, a key component of collagen, in cell culture. researchgate.net These findings suggest that these derivatives may act by inhibiting the production of extracellular matrix proteins, a hallmark of fibrosis. researchgate.net This research opens up a new avenue for the development of this compound-based compounds as novel treatments for fibrotic diseases. researchgate.net

Table 3: Antifibrotic Activity of 2-(Pyridin-2-yl)pyrimidine Derivatives

| Compound | Structure | IC50 (µM) | Cell Line |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Not available in search results | 45.69 | HSC-T6 |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Not available in search results | 45.81 | HSC-T6 |

| Data from a study on 2-(pyridin-2-yl)pyrimidine derivatives, which are structurally related to this compound. researchgate.net |

Antileishmanial Activity:

The pyridine and pyrimidine (B1678525) scaffolds are also being investigated for their potential against parasitic infections like leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. While direct studies on this compound derivatives are limited, research on related heterocyclic systems has shown promise.

For instance, a study on imidazo[1,2-a]pyrimidine (B1208166) derivatives, which contain a pyrimidine ring fused with an imidazole (B134444) ring, identified a compound with significant antileishmanial activity. nih.gov This compound exhibited an IC50 value of 6.63 µM against the amastigote form of Leishmania amazonensis, the clinically relevant stage of the parasite in humans. nih.gov This activity was found to be more potent than the reference drug miltefosine. nih.gov Another study on imidazo[1,2-a]pyridine (B132010) derivatives reported a compound, 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine, with an IC50 of 4 µM against Leishmania major amastigotes. nih.gov

These findings, although not directly on this compound derivatives, suggest that the broader chemical class containing the pyridinylamino moiety holds potential for the development of new antileishmanial drugs. The nitrogen-containing heterocyclic core appears to be a key pharmacophore for this activity, and further exploration of this compound derivatives in this context is warranted.

Potential for Developing New Pharmaceutical Agents

The diverse biological activities exhibited by derivatives of this compound highlight the significant potential of this chemical scaffold in the development of new pharmaceutical agents. The successful translation of a derivative from this class into a clinically approved drug for glaucoma, Omidenepag Isopropyl, serves as a strong validation of its therapeutic promise. nih.govacs.org

The pyridine ring is a fundamental component in numerous natural and synthetic compounds with a wide range of therapeutic applications. nih.gov Its presence often enhances the pharmacological properties of a molecule. The this compound structure combines this privileged heterocycle with an amino acid side chain, providing a versatile template for chemical modification and optimization. This allows for the fine-tuning of properties such as solubility, bioavailability, and target specificity.

The emerging research into the antifibrotic and potential antileishmanial activities of related derivatives further expands the therapeutic horizons for this class of compounds. The study on antifibrotic agents, for example, not only identified potent lead compounds but also suggested that they could be developed into novel drugs for treating fibrotic diseases. researchgate.net

The adaptability of the this compound scaffold allows medicinal chemists to explore a wide chemical space, leading to the discovery of compounds with novel mechanisms of action. The ability to modulate various biological targets, from G-protein coupled receptors like the EP2 receptor to enzymes involved in fibrosis, demonstrates the versatility of this chemical framework. As research continues, it is likely that new derivatives with improved efficacy and safety profiles will be developed, potentially addressing unmet medical needs in a variety of disease areas. The journey from a simple chemical scaffold to a diverse range of biologically active compounds underscores the power of medicinal chemistry in harnessing the potential of a core structure to create new and effective medicines.

Structure Activity Relationship Sar Studies of 2 Pyridin 2 Ylamino Acetic Acid Derivatives

Impact of Structural Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 2-(Pyridin-2-ylamino)acetic acid derivatives are profoundly influenced by structural modifications to the pyridine (B92270) ring, glycine (B1666218) moiety, and through hybridization with other heterocyclic systems.

Substituent Effects on the Pyridine Ring and Annelated Heterocycles

The nature and position of substituents on the pyridine ring play a pivotal role in modulating the biological activity of these compounds.

Enhancement of Antiproliferative Activity: Studies have shown that the presence of specific functional groups such as -OMe, -OH, -C=O, and -NH2 on the pyridine ring can enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines. nih.gov Conversely, the introduction of halogen atoms or bulky groups tends to decrease this activity. nih.gov

Impact on Receptor Affinity and Selectivity: In the context of neuronal nicotinic receptors, substitutions on the 2'-pyridine ring of epibatidine (B1211577) analogs significantly affect their binding affinity and selectivity for different receptor subtypes. nih.gov For instance, fluoro analogs exhibit greater affinity for β2-containing receptors over β4-containing ones, while bromo analogs show a more modest preference for β2-containing receptors. nih.gov

Influence on Antimicrobial Properties: The incorporation of other rings, particularly heterocyclic ones, fused to the pyridine nucleus can intensify its antimicrobial properties. nih.gov Further attachment of functional groups like amino, hydroxy, and methoxy (B1213986) can enhance this bioactivity. nih.gov

Modifications to the Glycine Moiety and Linker Architectures

Modifications to the glycine portion of this compound and the linker connecting it to other molecular fragments are crucial for optimizing biological interactions.

Role in Neuroprotection: In analogs of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE), modifications to the glycine residue are critical for understanding its role in the observed neuroprotective properties. nih.gov

Impact of Steric Volume: The steric volume of conjugates linked to the core structure can influence receptor affinities. researchgate.net An increase in steric volume has been observed to reduce affinities for certain receptors. researchgate.net

Aza-Glycine Substitution: Replacing a Cα atom in a peptide backbone with a nitrogen atom to create an aza-amino acid, such as aza-glycine, introduces conformational restrictions and modifies hydrogen bonding properties. mdpi.com This can lead to altered structure and potentially enhanced activity and selectivity. mdpi.com

Influence of Hybridization with Other Heterocyclic Systems (e.g., Pyrimidine (B1678525), Thiazole (B1198619), Pyrazine)

The strategy of creating hybrid molecules by combining the this compound scaffold with other heterocyclic systems has proven to be a fruitful approach in drug discovery.

Pyridine-Thiazole Hybrids: Novel pyridine-thiazole hybrid molecules have demonstrated significant antiproliferative activity against various tumor cell lines. mdpi.comnih.gov For example, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone showed high cytotoxicity in human promyelocytic leukemia cells. nih.gov The mechanism of action for some of these hybrids may involve inducing genetic instability in tumor cells. mdpi.comnih.gov

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives: The pyrazolo[1,5-a]pyrimidine scaffold has been a focus for developing inhibitors of protein kinases, such as CSNK2, which are implicated in viral replication. nih.gov Hybridization with a 1,2,4-triazole (B32235) group has been shown to improve potency and metabolic stability. nih.gov

Pyrazine-Containing Hybrids: Pyrazine (B50134) derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects. nih.gov Hybridizing natural products with pyrazine fragments can lead to derivatives with stronger pharmacodynamic activity and reduced toxicity compared to the parent compounds. nih.gov

Ligand Design Principles for Targeted Biological Interactions

The design of ligands based on the this compound scaffold for specific biological targets follows several key principles.

Neutrality and Charge: For interaction with certain intracellular receptors like the G protein-coupled estrogen receptor (GPER), it is crucial for the ligands to be neutral and uncharged to facilitate rapid signaling. researchgate.net

Hydrogen Bonding: The ability to form key hydrogen bonds is a critical design consideration. For instance, the replacement of an amide group with a 1,2,4-triazole in pyrazolo[1,5-a]pyrimidine inhibitors allows for the maintenance of crucial hydrogen bonds with amino acid residues in the target protein's binding pocket. nih.gov

Bioisosteric Replacement: The concept of bioisosteric replacement, where one functional group is substituted for another with similar physical or chemical properties, is a powerful tool. The use of a 1,2,4-triazole as a bioisostere for an amide group is a prime example of this strategy to enhance potency and metabolic stability. nih.gov

Correlation of Molecular Features with Pharmacological Efficacy

The pharmacological efficacy of this compound derivatives is directly correlated with their specific molecular features.

Physicochemical Properties and Antimicrobial Activity: A study on pyridine and thienopyridine derivatives found a clear relationship between their chemical structure and antimicrobial properties. researchgate.net Specific substitutions led to compounds with high inhibitory activity against various microbial strains. researchgate.net

Molecular Descriptors and Antiproliferative Activity: Computational analysis of pyridine derivatives has identified that the presence and positions of -OMe, -OH, -C=O, and NH2 groups are favorable for antiproliferative activity. nih.gov Conversely, halogen atoms or bulky groups were found to be detrimental. nih.gov

Substituent Effects on Antituberculosis Activity: In a series of riminophenazine analogues, replacing phenyl groups with pyridyl groups was explored to decrease the Clog P value. mdpi.com A C2 pyridylamino analogue demonstrated improved potency against M. tuberculosis compared to the parent compound, highlighting the significant impact of this structural modification. mdpi.com

Interactive Data Table of Research Findings

| Compound/Derivative Class | Structural Modification | Observed Biological Effect | Key Finding | Reference |

| Pyridine Derivatives | -OMe, -OH, -C=O, -NH2 substitutions | Enhanced antiproliferative activity | Specific functional groups boost anticancer effects. | nih.gov |

| Epibatidine Analogs | 2'-Pyridine ring substitutions | Altered nicotinic receptor affinity and selectivity | Substituent identity and position fine-tune receptor binding. | nih.gov |

| Pyridine-Thiazole Hybrids | Hybridization of pyridine and thiazole rings | Potent antiproliferative activity | Combination of heterocycles leads to effective anticancer agents. | mdpi.comnih.gov |

| Riminophenazine Analogs | C2 pyridylamino substitution | Improved anti-tuberculosis potency | Pyridyl substitution enhances activity against M. tuberculosis. | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine Derivatives | 1,2,4-Triazole substitution for amide | Increased CSNK2 inhibition and metabolic stability | Bioisosteric replacement improves drug-like properties. | nih.gov |

Computational and Theoretical Investigations of 2 Pyridin 2 Ylamino Acetic Acid and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-(Pyridin-2-ylamino)acetic acid and its analogues. DFT has been recognized for its capability to predict accurate conformations and electronic properties of covalently bonded systems. nih.gov

A key feature identified through these calculations is the presence of strong intramolecular hydrogen bonds. Specifically, the proton of the carboxylic acid group forms a hydrogen bond with the nitrogen atom of the pyridine (B92270) ring. nih.govresearchgate.net This interaction creates a stable quasi-ring structure that influences the molecule's reactivity.

Theoretical studies on DPA have investigated the competition between two potential reaction pathways: tautomerization and decarboxylation. nih.govresearchgate.net

Tautomerization : The migration of a proton to either the carbonyl oxygen (forming an enediol) or the pyridine nitrogen (forming an enaminone) was found to have high energy barriers (44-62 kcal/mol), making these processes unlikely. nih.govresearchgate.net

Decarboxylation : In contrast, the loss of CO2 is energetically favored by approximately 15 kcal/mol. This process is predicted to proceed through the formation of an intermediate which then tautomerizes to the final product. nih.govresearchgate.net

These computational findings suggest that for pyridylacetic acids, decarboxylation is a more probable transformation than tautomerization, a crucial prediction for understanding the compound's stability and potential degradation pathways.

The this compound molecule possesses significant conformational flexibility, primarily due to the amino group that links the rigid pyridine ring to the acetic acid side chain. This flexibility allows the molecule to adopt various spatial arrangements, which is critical for its ability to bind to biological targets or coordinate with metal ions.

Computational studies on conformationally flexible molecules, such as the related 5-acetic acid hydantoin, demonstrate the utility of DFT in exploring the potential energy surface. uc.pt In one such study, DFT calculations at the B3LYP/6-311++G(d,p) level of theory identified 13 distinct conformers. uc.pt The analysis revealed that the most stable conformer in the gas phase was not necessarily the one adopted in the solid-state crystal structure, highlighting the influence of intermolecular forces in the solid state. uc.pt

For pyridylacetic acids, DFT calculations have been used to compare the thermodynamic stability of different isomers and conformers. nih.govresearchgate.net In the case of 2,2-di(pyridin-2-yl)acetic acid, calculations showed that while its enediol tautomer has a comparable energy, the products of decarboxylation are significantly more stable, reinforcing the prediction that this is the favored pathway. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For example, in a study of pyridin-2-yl-carbamodithioates, analogues of the title compound, molecular docking was used to investigate their binding affinity within the catalytic pocket of the E. coli MurD enzyme. fabad.org.tr The results indicated that van der Waals forces were the primary driver for the binding of these compounds. fabad.org.tr Similarly, docking studies on imidazo[1,2-a]pyridine (B132010) carboxylic acid derivatives have been used to model their binding to COX-1 and COX-2 enzymes, providing insights into their anti-inflammatory potential. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex, showing how the atoms move over time. This method can be used to study the early stages of binding and association. MD simulations of 2-aminopyridine (B139424) (a structural component of the title compound) with maleic acid in an aqueous solution revealed the formation of stable heterodimers and more complex trimers. semanticscholar.org These simulations highlighted the importance of intermolecular hydrogen bonds in stabilizing the associated complexes in solution. semanticscholar.org All-atom MD simulations are particularly powerful as they can differentiate the dynamics of molecules inside a specific environment (like a polymer brush) versus those in the bulk solution, quantifying absorption and diffusion phenomena at a molecular level. utwente.nl

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridylamino Acetic Acid Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The fundamental principle is that the activity of a compound is a function of its molecular structure and physicochemical properties. nih.gov

A typical QSAR study involves the following steps:

Data Set Preparation : A series of pyridylamino acetic acid analogues with measured biological activity (e.g., enzyme inhibition, antibacterial activity) is collected.

Descriptor Calculation : For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). nih.gov

Model Development : Statistical methods or machine learning algorithms are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). github.com

Model Validation : The predictive power of the QSAR model is rigorously tested to ensure it is robust and can accurately predict the activity of new, untested compounds.

For a series of pyridylamino acetic acid systems, a QSAR model could be developed to predict their antibacterial activity. Descriptors might include the topological polar surface area (TPSA), the octanol-water partition coefficient (XLogP), hydrogen bond donor and acceptor counts, and electronic parameters derived from quantum chemical calculations. The resulting model could guide the synthesis of new derivatives with potentially enhanced activity by identifying the key structural features that influence the desired biological effect.

Prediction of Molecular Descriptors Relevant to Biological Activity and Chemical Behavior

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to QSAR and are widely used to predict a compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties. Numerous descriptors can be computed for this compound and its analogues using various software tools.

Key descriptors for this compound and its isomers are presented in the table below. These values, primarily computed by PubChem, provide a quantitative comparison of the compounds. nih.govnih.govuni.lu

XLogP : A measure of lipophilicity, which influences membrane permeability and solubility.

Topological Polar Surface Area (TPSA) : Correlates with a molecule's ability to cross biological membranes.

Hydrogen Bond Donors/Acceptors : Counts of these groups are critical for molecular recognition and binding to biological targets.

Rotatable Bond Count : Indicates the conformational flexibility of the molecule.

The analysis of these descriptors is crucial for early-stage drug discovery, helping to filter compound libraries and prioritize candidates with favorable predicted properties for further experimental testing. For instance, descriptors like nitrogen and oxygen count, polar surface area, and LogP have been shown to be significant in predicting the ability of peptides and small molecules to penetrate biological barriers. plos.org

Supramolecular Chemistry and Non Covalent Interactions of 2 Pyridin 2 Ylamino Acetic Acid Systems

Hydrogen Bonding Networks Involving the Pyridin-2-ylaminoacetic Acid Moiety

The molecular structure of 2-(Pyridin-2-ylamino)acetic acid, with its combination of a pyridine (B92270) ring, a secondary amine, and a carboxylic acid group, provides multiple sites for hydrogen bond donors and acceptors. This enables the formation of extensive and varied hydrogen bonding networks, which are fundamental to its crystal structure and self-assembly in the solid state.

In the crystal structure of related compounds, such as 4-oxo-4-(pyridin-2-ylamino)butanoic acid, a notable feature is the formation of a hetero R2²(8) synthon. This involves hydrogen bonds between the N–H of the amino group and the carbonyl oxygen of the carboxylic acid (N–H⋯O=C), as well as between the carboxylic acid's O–H and the pyridine nitrogen (O–H⋯Npyridyl). researchgate.net These interactions link molecules into one-dimensional helical columns. Further stabilization of these columns is achieved through C–H⋯O interactions. researchgate.net

Similarly, in the hydrochloride salt of this compound, intermolecular N–H···Cl and O–H···N hydrogen bonds are crucial for locking the molecule into a rigid lattice. The presence of both donor (N-H, O-H) and acceptor (N, O) sites allows for the creation of robust and predictable hydrogen-bonding patterns, a key principle in crystal engineering. rsc.org

The analysis of silylated 2-aminopyrimidines, which share the aminopyridine moiety, reveals that intermolecular N–H···N hydrogen bonds are consistently formed. These interactions typically occur in pairs, with each molecule acting as both a hydrogen bond donor and acceptor, leading to dimeric motifs. mdpi.com The crystal structure of bis{2-[(pyridin-2-yl)amino]pyridinium} tetracyanonickelate(II) also showcases the importance of N–H⋯N hydrogen bonds in forming chains within the crystal packing. nih.gov

The formation of these hydrogen-bonded networks can be visualized and analyzed using techniques like Hirshfeld surface analysis, which helps in identifying and quantifying the different types of intermolecular contacts within a crystal structure. nih.govresearchgate.net

Table 1: Key Hydrogen Bonding Interactions in Pyridin-2-ylamino Acid Systems

| Interacting Groups | Hydrogen Bond Type | Resulting Motif/Structure |

| Amine (N-H) and Carboxylic Acid (C=O) | N–H⋯O=C | Hetero R2²(8) synthon, 1D helical columns researchgate.net |

| Carboxylic Acid (O-H) and Pyridine (N) | O–H⋯Npyridyl | Hetero R2²(8) synthon, 1D helical columns researchgate.net |

| Amine (N-H) and Chloride (Cl⁻) | N–H···Cl | Rigid crystal lattice |

| Carboxylic Acid (O-H) and Pyridine (N) | O–H···N | Rigid crystal lattice |

| Amine (N-H) and Pyridine (N) | N–H⋯N | Dimeric motifs, chains mdpi.comnih.gov |

| C-H and Carbonyl Oxygen (C=O) | C–H⋯O | Stabilization of helical columns researchgate.net |

Metal-Ligand Supramolecular Assemblies and Crystal Engineering

The this compound molecule is an excellent ligand for the construction of metal-ligand supramolecular assemblies due to its multiple coordination sites. The pyridine nitrogen, the amino nitrogen, and the carboxylate oxygen atoms can all participate in binding to metal ions, leading to a rich variety of coordination compounds with diverse structural topologies. mdpi.comconicet.gov.ar The field of crystal engineering leverages these predictable coordination interactions, along with other non-covalent forces, to design and synthesize novel solid-state architectures with desired properties. rsc.org

The coordination of this compound and its derivatives to metal centers like copper(II) has been explored. For instance, (6-methyl-pyridin-2-ylamino)-acetic acid coordinates to Cu(II) through the carboxylic group, forming complexes with a proposed square planar geometry. researchgate.net The flexible linker between the pyridine ring and the acetic acid moiety allows the molecule to adopt various conformations, enabling it to coordinate effectively with metal centers.

The self-assembly of these metal-organic structures is driven by a combination of metal coordination and other non-covalent interactions, such as hydrogen bonding, π-π stacking, and anion-π interactions. mdpi.comconicet.gov.arrsc.org This synergistic interplay of forces is a key challenge and opportunity in the designed synthesis of functional metal-containing assemblies. rsc.org

Table 2: Examples of Metal Complexes with Pyridin-2-ylamino Acetic Acid Derivatives

| Ligand | Metal Ion | Proposed Geometry | Key Structural Features |

| (6-methyl-pyridin-2-ylamino)-acetic acid | Cu(II) | Square planar | Coordination through the carboxylic group researchgate.net |

| N-donor ligands (general) | Pd(II) | Various | Stability dependent on ligand basicity and pH nih.gov |

| 4-dimethylaminopyridine (DMAP) | Ni(II) | - | Layered assembly stabilized by non-covalent interactions conicet.gov.ar |

| 3,5-dimethylpyrazole (Hdmpz) | Co(II) | Hexa-coordinated | Encapsulation of chloride counter-ions conicet.gov.ar |

Role of Weak Interactions (e.g., van der Waals, Dipole-Dipole) in Self-Assembly

Van der Waals forces, which include London dispersion forces and dipole-dipole interactions, are present between all molecules. savemyexams.com London dispersion forces arise from temporary fluctuations in electron density, creating transient dipoles that can induce dipoles in neighboring molecules. savemyexams.comwizeprep.com The strength of these forces generally increases with the size and surface area of the molecule.

Dipole-dipole interactions occur between polar molecules that have permanent dipoles. The this compound molecule is polar due to the presence of electronegative nitrogen and oxygen atoms, leading to a permanent dipole moment. These permanent dipoles can align in the solid state to maximize attractive interactions, contributing to the stability of the crystal lattice. chemistrytalk.orgyoutube.com

In the crystal packing of compounds containing the pyridin-2-ylamino moiety, weak aromatic π–π stacking interactions are also observed. nih.gov These occur between the electron-rich π systems of the pyridine rings, further stabilizing the supramolecular architecture. The combination of these various weak interactions, in concert with stronger forces, dictates the final three-dimensional arrangement of the molecules in the crystal.

Table 3: Types of Weak Interactions and Their Role in Supramolecular Assembly

| Interaction Type | Description | Role in Self-Assembly |

| London Dispersion Forces | Temporary, induced dipoles due to electron cloud fluctuations. savemyexams.comwizeprep.com | Contribute to overall cohesion, significant for larger molecules. |

| Dipole-Dipole Interactions | Electrostatic attraction between permanent dipoles of polar molecules. chemistrytalk.orgyoutube.com | Influence molecular orientation and lattice energy. |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. nih.gov | Stabilize crystal packing by aligning pyridine rings. |

Supramolecular Recognition and Host-Guest Chemistry

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. The unique structural features and functional groups of this compound and its derivatives make them interesting components for the design of host molecules capable of selective guest recognition.

Macrocyclic hosts, such as those built from repeating units, can create well-defined cavities that are capable of encapsulating guest molecules. thno.org The binding within these host-guest complexes is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. northwestern.edu For example, macrocycles with electron-rich cavities can effectively bind cationic guests. mdpi.comnih.gov

Derivatives of this compound can be incorporated into larger supramolecular structures, such as molecular squares, which can act as hosts for various guest molecules. northwestern.edu The binding of a guest within the host's cavity can often be detected by changes in the host's physical properties, such as its fluorescence, which forms the basis for molecular sensing applications. northwestern.edu

The principles of host-guest chemistry are crucial for applications such as drug delivery, where a host molecule can encapsulate a drug (the guest) to improve its solubility, stability, and delivery to a specific target. thno.org The selective binding of guests is determined by the complementarity in size, shape, and chemical properties between the host and the guest.

While specific host-guest systems involving this compound as the primary host are not extensively detailed in the provided search results, the fundamental characteristics of the molecule suggest its potential for use in constructing such systems. The combination of hydrogen bonding sites, aromatic rings for stacking interactions, and the ability to coordinate with metals provides a versatile platform for designing hosts with tailored recognition properties.

Future Research Directions and Translational Perspectives

Development of Next-Generation Therapeutic Agents Based on the 2-(Pyridin-2-ylamino)acetic acid Scaffold

The this compound framework is a promising starting point for the design of new therapeutic agents. The pyridine (B92270) ring and the aminoacetic acid group allow for interactions with biological targets like enzymes and receptors through hydrogen bonding and other non-covalent forces. This has led to its investigation in various therapeutic areas.

Derivatives of this scaffold have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial enzymes in cell cycle regulation. google.com This makes them attractive candidates for the development of drugs for diseases characterized by uncontrolled cell proliferation, such as cancer, restenosis, and rheumatoid arthritis. google.com Specifically, 2-(2'-pyridyl) pyrido[2,3-d]pyrimidinones, which are derived from the this compound structure, have shown utility in treating these conditions. google.com

Furthermore, the pyridine scaffold is known for its presence in numerous existing drugs and its ability to improve the water solubility of pharmacologically active molecules. nih.govresearchgate.net This inherent property of the pyridine ring, combined with the biological activity of the amino acid component, makes the this compound scaffold a versatile platform for developing novel drugs with potentially limited side effects. nih.gov Research is ongoing to synthesize and evaluate new derivatives with enhanced potency and selectivity against various diseases, including bacterial infections and fibrosis. nih.govmdpi.com For instance, novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have demonstrated significant anti-fibrotic activities. mdpi.com

Exploration of Novel Catalytic Systems Utilizing Pyridylamino Acetic Acid Ligands

The field of catalysis is another promising avenue for the application of this compound and its derivatives. The ability of the pyridylamino moiety to act as a ligand and coordinate with various metal ions is a key feature driving this research. These ligands can form stable complexes with transition metals, which can then act as catalysts in a variety of chemical reactions.

Research has demonstrated the use of pyridylamino ligands in creating catalysts for important industrial processes. For example, iron- and cobalt-based catalysts with bis(imino)pyridine ligands, which share structural similarities with pyridylamino acetic acid, have shown high activity in ethylene (B1197577) oligomerization. researchgate.net The development of novel oligo-α-pyridylamino ligands has also been reported, and their metal complexes are being explored for their catalytic properties. rsc.org

A significant area of interest is the development of bimetallic catalysts. For instance, a Rh(I)/Ru(III) bimetallic catalyst has been synthesized for the carbonylation of methanol (B129727) to acetic acid, a crucial industrial process. mdpi.comsemanticscholar.org The design of such catalysts, which can enhance reaction efficiency and stability, is an active area of research. The versatility of the pyridylamino acetic acid scaffold allows for the synthesis of a wide range of ligands with tailored electronic and steric properties, enabling the fine-tuning of catalytic activity and selectivity for specific chemical transformations. The discovery of 2-(pyridin-2-yl)aniline (B1331140) as a directing group for C–H bond amination mediated by cupric acetate (B1210297) further highlights the potential of these structures in catalysis. rsc.org

Applications in Advanced Materials Science

The unique properties of this compound and its derivatives also lend themselves to applications in materials science. The pyridine moiety is a common component in functional nanomaterials. nih.gov The ability of these compounds to form well-defined structures through coordination with metal ions can be exploited to create novel materials with interesting optical, electronic, and magnetic properties.

The formation of metal-organic frameworks (MOFs) and coordination polymers using pyridylamino acetic acid-based ligands is a promising research direction. These materials could have applications in areas such as gas storage, separation, and sensing. The inherent fluorescence of some pyridine derivatives also suggests potential applications in the development of new optical materials and sensors.

Interdisciplinary Research Opportunities in Chemical Biology and Drug Discovery

The intersection of chemistry and biology provides fertile ground for future research involving this compound. In chemical biology, this scaffold can be used to design chemical probes to study biological processes. For example, its ability to interact with enzymes makes it a valuable tool for enzyme inhibition studies and for investigating protein-ligand interactions.

Q & A

Q. Basic Research Focus :

- HPLC : Use C18 columns with UV detection at 254 nm; purity thresholds >98% are achievable with gradient elution (water/acetonitrile + 0.1% TFA) .

- NMR : Confirm structural integrity via characteristic signals (e.g., pyridine protons at δ 8.3–8.5 ppm; carboxylic acid proton at δ 12–13 ppm) .

Advanced Consideration :

Stability contradictions arise from hygroscopicity. While TCI Europe recommends desiccant-free storage at –20°C , PubChem data suggest lyophilization in amber vials under argon prevents degradation by ambient moisture and light .

How do safety protocols differ for handling this compound in aqueous vs. organic phases?

Q. Basic Research Focus :

- Aqueous solutions : Use fume hoods and PPE (nitrile gloves, goggles) due to respiratory irritation risks (H335) .

- Organic solvents (e.g., DMSO) : Avoid skin contact; the compound’s solubility in DMSO (0.5 mg/mL) increases dermal absorption risks .

Advanced Consideration :

Contradictions in SDS recommendations (e.g., TCI Europe vs. Key Organics) highlight regional regulatory variances. For example, EU-GHS classifies acute oral toxicity as Category 4 (LD50 > 300 mg/kg), while U.S. protocols may lack specific thresholds . Always cross-reference local regulations.

What mechanistic insights explain the role of this compound in coordination chemistry?

Advanced Research Focus :

The compound acts as a bifunctional ligand in metal-organic frameworks (MOFs):

- Pyridine coordination : The pyridinyl N binds to transition metals (e.g., Cu²⁺), while the carboxylic acid group bridges adjacent nodes, forming 2D networks .

- Solvatochromic applications : Derivatives with meta-CF₃ substituents exhibit redshifted emission in polar solvents, useful for sensing applications .

Data Contradiction Analysis :

Conflicting reports on luminescence efficiency (e.g., in acetonitrile vs. water) may arise from protonation states. At pH < 3, the carboxylic acid group protonates, disrupting conjugation with the pyridine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.